4-Bromo-1H-indazol-3-carbonitrilo

Descripción general

Descripción

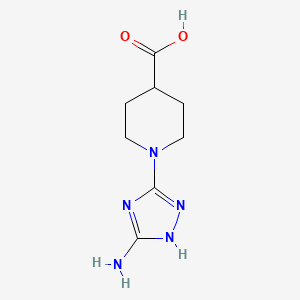

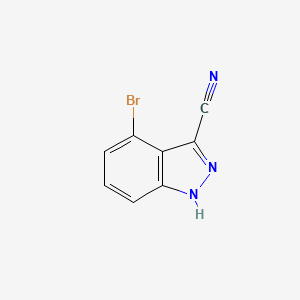

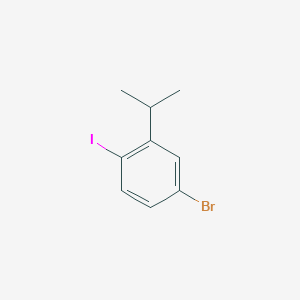

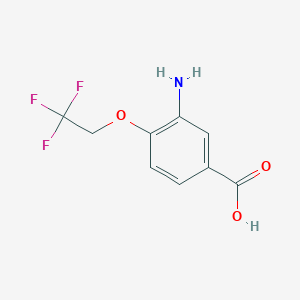

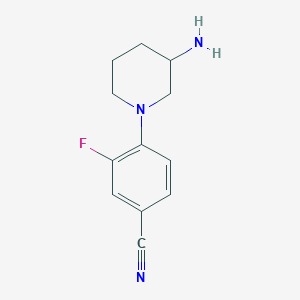

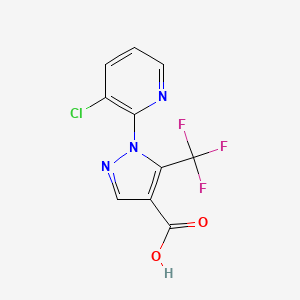

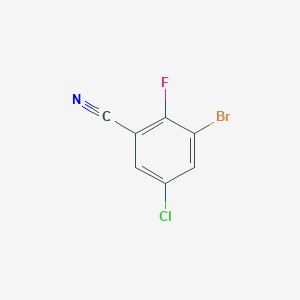

4-Bromo-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C8H4BrN3. It has a molecular weight of 222.04 . This compound is typically stored in a dry room at room temperature .

Synthesis Analysis

The synthesis of 1H-indazoles, such as 4-Bromo-1H-indazole-3-carbonitrile, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

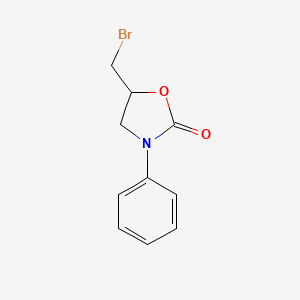

The molecular structure of 4-Bromo-1H-indazole-3-carbonitrile can be represented by the linear formula C8H4BrN3 . The InChI code for this compound is 1S/C8H4BrN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H, (H,11,12) .Chemical Reactions Analysis

The 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones . Under different reaction conditions, both N-tosylhydrazones and N-aryl/alkylhydrazones can be used to afford various indazoles .Physical And Chemical Properties Analysis

4-Bromo-1H-indazole-3-carbonitrile is a solid compound . The compound is sealed and stored in a dry room at room temperature .Aplicaciones Científicas De Investigación

Aplicaciones antiinflamatorias

Los derivados del indazol se han estudiado por su potencial en el tratamiento de enfermedades inflamatorias. “4-Bromo-1H-indazol-3-carbonitrilo” podría ser un candidato a inhibidor fuerte para la lipooxigenasa (LPO), que es una enzima involucrada en el proceso inflamatorio .

Tratamientos de trastornos neurodegenerativos

Las investigaciones sugieren que los derivados del indazol pueden desempeñar un papel en el tratamiento de los trastornos neurodegenerativos. Las propiedades inhibitorias de “this compound” sobre ciertas enzimas podrían convertirlo en un candidato para tales aplicaciones .

Actividad anticancerígena

Algunos compuestos de indazol han mostrado actividad antiproliferativa contra líneas celulares neoplásicas, lo que indica un posible uso en el tratamiento del cáncer. La estructura específica de “this compound” puede contribuir a propiedades anticancerígenas similares .

Efectos antidepresivos

Los indazoles también se están explorando por sus efectos antidepresivos debido a su interacción con los receptores de serotonina .

Agentes antibacterianos

El motivo estructural de los indazoles se ha incorporado a fármacos con propiedades antibacterianas. “this compound” podría investigarse para tales usos en función de su estructura central .

Agentes antihipertensivos

Los indazoles tienen aplicaciones como agentes antihipertensivos, lo que podría ser otra área de investigación para “this compound” debido a sus similitudes estructurales .

Safety and Hazards

The safety information for 4-Bromo-1H-indazole-3-carbonitrile indicates that it is classified under GHS07, with a signal word "Warning" . The hazard statement is H302 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep it refrigerated .

Mecanismo De Acción

- The primary targets of 4-Bromo-1H-indazole-3-carbonitrile are specific proteins or enzymes within cells. Unfortunately, I couldn’t find specific information on its exact targets. However, indole derivatives, including indazole compounds, often interact with various receptors and enzymes due to their aromatic nature .

- Generally, indazole derivatives may inhibit or modulate specific kinases, enzymes, or other cellular components. For instance, inhibition of CHK1, CHK2 kinases, and h-sgk (human serum and glucocorticoid-dependent kinase) could play a role in treating diseases like cancer .

Target of Action

Mode of Action

Result of Action

Análisis Bioquímico

Biochemical Properties

4-Bromo-1H-indazole-3-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a strong inhibitor of lipoxygenase (LPO), an enzyme involved in the metabolism of polyunsaturated fatty acids to produce pro-inflammatory mediators . By inhibiting LPO, 4-Bromo-1H-indazole-3-carbonitrile can potentially reduce inflammation and oxidative stress. Additionally, this compound interacts with various proteins and receptors, including those involved in cell signaling pathways, further influencing biochemical processes .

Cellular Effects

The effects of 4-Bromo-1H-indazole-3-carbonitrile on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-1H-indazole-3-carbonitrile can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . This inhibition can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, 4-Bromo-1H-indazole-3-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific enzymes and receptors. For example, it binds to the active site of lipoxygenase, inhibiting its activity and preventing the formation of pro-inflammatory mediators . Additionally, 4-Bromo-1H-indazole-3-carbonitrile can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1H-indazole-3-carbonitrile have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-1H-indazole-3-carbonitrile remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of 4-Bromo-1H-indazole-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and oxidative stress . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

4-Bromo-1H-indazole-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can further affect its biological activity and therapeutic potential .

Transport and Distribution

The transport and distribution of 4-Bromo-1H-indazole-3-carbonitrile within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of 4-Bromo-1H-indazole-3-carbonitrile within tissues also determines its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 4-Bromo-1H-indazole-3-carbonitrile plays a vital role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of 4-Bromo-1H-indazole-3-carbonitrile is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Propiedades

IUPAC Name |

4-bromo-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSBWMOOELBNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694628 | |

| Record name | 4-Bromo-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-55-1 | |

| Record name | 4-Bromo-1H-indazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

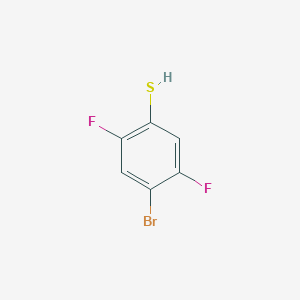

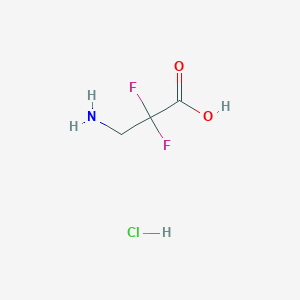

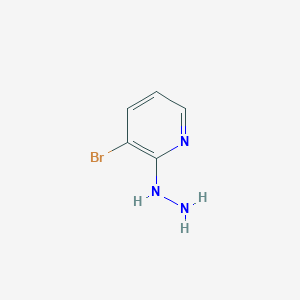

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1524097.png)

![2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile](/img/structure/B1524106.png)